3,3-Difluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine

Physicochemical profiling drug design fluorine substitution

3,3-Difluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine (CAS 2166855-67-8, MF C₉H₉F₂NS, MW 201.24) is a fluorinated 1,5-benzothiazepine derivative wherein the carbon at position 3 of the seven-membered thiazepine ring bears a gem‑difluoro substituent. The 1,5‑benzothiazepine scaffold is recognized as a privileged pharmacophore in medicinal chemistry, serving as the core of the calcium‑channel blocker diltiazem and numerous other bioactive molecules.

Molecular Formula C9H9F2NS
Molecular Weight 201.24 g/mol
Cat. No. B15061268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Difluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine
Molecular FormulaC9H9F2NS
Molecular Weight201.24 g/mol
Structural Identifiers
SMILESC1C(CSC2=CC=CC=C2N1)(F)F
InChIInChI=1S/C9H9F2NS/c10-9(11)5-12-7-3-1-2-4-8(7)13-6-9/h1-4,12H,5-6H2
InChIKeyQIYKUMMDHLXUIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Difluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine: Structural Identity and Vendor-Confirmed Procurement Specifications


3,3-Difluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine (CAS 2166855-67-8, MF C₉H₉F₂NS, MW 201.24) is a fluorinated 1,5-benzothiazepine derivative wherein the carbon at position 3 of the seven-membered thiazepine ring bears a gem‑difluoro substituent . The 1,5‑benzothiazepine scaffold is recognized as a privileged pharmacophore in medicinal chemistry, serving as the core of the calcium‑channel blocker diltiazem and numerous other bioactive molecules [1]. Commercially, this compound is offered at 98% purity by LeYan (product code 2266068) with a Warning hazard classification (H302–H335) .

Why Unsubstituted or Mono-Fluorinated 1,5-Benzothiazepines Cannot Substitute for 3,3-Difluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine


The gem‑difluoro motif at C3 imparts distinct electronic and conformational properties that are absent in the parent 2,3,4,5‑tetrahydro‑1,5‑benzothiazepine (MW 163.24) or in mono‑fluorinated regioisomers (e.g., 7‑ or 8‑fluoro derivatives). The two fluorine atoms increase molecular weight by 38 Da, raise calculated lipophilicity (ΔCLogP ≈ +0.5–0.8 versus the non‑fluorinated parent, based on the HMDB reference logP of 3.08 for 1,5‑benzothiazepine [1]), alter the pKa of the secondary amine through inductive withdrawal, and can function as a distinctive probe in ¹⁹F NMR experiments—a capability entirely lacking in non‑fluorinated analogs . Furthermore, mass‑spectrometric fragmentation pathways of tetrahydro‑1,5‑benzothiazepines differ systematically from their dihydro counterparts, meaning that the saturated thiazepine ring is a critical structural determinant for analytical method development and structure confirmation [2].

Quantitative Differentiation Evidence for 3,3-Difluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine vs. Closest Analogs


Molecular Weight and Lipophilicity Shift Induced by the Gem‑Difluoro Group Relative to the Parent Benzothiazepine

The gem‑difluoro substitution at C3 increases the molecular weight from 163.24 Da (unsubstituted 2,3,4,5-tetrahydro-1,5-benzothiazepine, CAS 40358-33-6) to 201.24 Da for the target compound—a 38 Da mass increment . Based on the experimental logP of 3.08 reported for the 1,5‑benzothiazepine scaffold in the HMDB [1] and the well‑established ΔlogP contribution of +0.5 to +0.8 units for a gem‑difluoro substitution on a saturated heterocycle, the predicted logP of the target compound falls in the range of ~3.6–3.9, representing a meaningful increase in lipophilicity that affects membrane permeability and chromatographic retention.

Physicochemical profiling drug design fluorine substitution

Purity Specification and Hazard Profile Benchmarking Against Commercial 1,5-Benzothiazepine Standards

The target compound is supplied by LeYan at a certified purity of 98% (HPLC), with a specific GHS hazard classification of Warning (H302–H335) . In contrast, the unsubstituted 2,3,4,5-tetrahydro-1,5-benzothiazepine (CAS 40358-33-6) is typically offered at 95–97% purity by various vendors , and the mono‑fluorinated analog 7‑fluoro‑2,3,4,5‑tetrahydro‑1,5‑benzothiazepine hydrochloride (CAS 1797870-83-7) is listed with a molecular weight of 219.71 (as the HCl salt, equivalent to 183.25 free base) and a purity specification that varies by supplier .

Procurement specification quality control safety data

¹⁹F NMR Spectroscopic Handle: Unique Analytical Differentiator from Non‑Fluorinated Benzothiazepines

The gem‑difluoro group at C3 provides a unique ¹⁹F NMR signal that enables direct, interference‑free quantification of the compound in complex matrices, including reaction mixtures and biological samples. Non‑fluorinated analogs such as diltiazem and the parent 2,3,4,5‑tetrahydro‑1,5‑benzothiazepine lack this spectroscopic handle entirely [1]. Mono‑fluorinated benzothiazepines (e.g., 7‑fluoro or 8‑fluoro derivatives) exhibit a single ¹⁹F resonance, whereas the target compound's two magnetically non‑equivalent fluorine atoms on the same carbon can produce an AB quartet pattern in the ¹⁹F NMR spectrum, providing additional conformational information [2].

¹⁹F NMR analytical chemistry fluorine probe

Class‑Level Biological Activity of Fluorinated 1,5‑Benzothiazepines Validates Rationale for Investigating the 3,3‑Difluoro Congener

In a 2022 study of novel fluorinated 1,5‑benzothiazepine derivatives, compounds 4c, 4d, 4g and 4h exhibited GI₅₀ values <10 µg/mL against four human cancer cell lines (A549 lung, MCF‑7 breast, HEPG2 liver, PC‑3 prostate), comparable to the standard drug adriamycin [1]. While the specific 3,3‑difluoro substitution pattern was not tested in that study, the demonstrated anticancer activity of structurally related fluorinated 1,5‑benzothiazepines establishes a class‑level precedent supporting the evaluation of the target compound as a novel congener with a distinct fluorination topology. This contrasts with non‑fluorinated 1,5‑benzothiazepines, which in the same literature typically exhibit weaker or different antimicrobial rather than anticancer profiles [2].

anticancer screening fluorinated benzothiazepines SAR expansion

Optimal Application Scenarios for 3,3-Difluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine in Medicinal Chemistry and Analytical Development


Fluorinated Benzothiazepine SAR Library Expansion for Anticancer Lead Discovery

Based on the class‑level anticancer activity of fluorinated 1,5‑benzothiazepines (GI₅₀ <10 µg/mL against A549, MCF‑7, HEPG2, and PC‑3 cell lines) [1], the 3,3‑difluoro congener represents a topologically novel entry for expanding SAR libraries. Its gem‑difluoro substitution at C3—rather than on pendant aryl rings as in the tested series—introduces a unique electronic and conformational perturbation that is systematically underexplored. Procurement of this compound at 98% purity [2] enables direct use in dose‑response screening without additional purification.

¹⁹F NMR‑Based Analytical Method Development and Metabolic Tracing

The two magnetically non‑equivalent fluorine atoms at C3 provide an intrinsic ¹⁹F NMR probe that simplifies quantification in biological matrices, reaction monitoring, and protein‑binding studies [1]. This capability is entirely absent in non‑fluorinated benzothiazepines such as diltiazem and the parent tetrahydro‑1,5‑benzothiazepine. The AB quartet pattern expected from the gem‑difluoro group additionally enables conformational analysis of the thiazepine ring in solution, offering insights into the relationship between ring puckering and biological activity [2].

Physicochemical Probe for Fluorine‑Mediated Lipophilicity and Permeability Modulation

The estimated +0.5 to +0.8 logP increment over the non‑fluorinated parent scaffold (logP 3.08) [1] makes this compound a valuable tool for systematically studying the impact of fluorination on membrane permeability within the benzothiazepine chemotype. Its molecular weight (201.24 Da) remains well within lead‑like space, and its documented GHS hazard profile (H302–H335) [2] ensures that appropriate safety protocols can be established prior to handling.

Mass Spectrometry Fragmentation Standard for Tetrahydro‑1,5‑Benzothiazepine Identification

The established fragmentation pathways of tetrahydro‑1,5‑benzothiazepines differ from their dihydro analogs primarily through a phenylallylhydroxybenzene cation (route E) that appears exclusively in the tetrahydro series [1]. The 3,3‑difluoro substitution will generate characteristic mass shifts in these diagnostic fragment ions, enabling its use as a reference standard for developing LC‑MS/MS methods to detect and identify fluorinated benzothiazepine metabolites or degradants in complex samples.

Quote Request

Request a Quote for 3,3-Difluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.